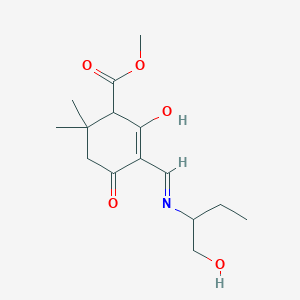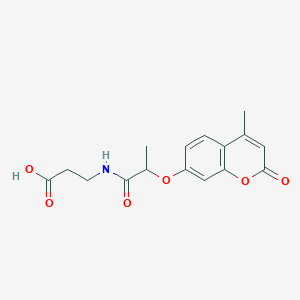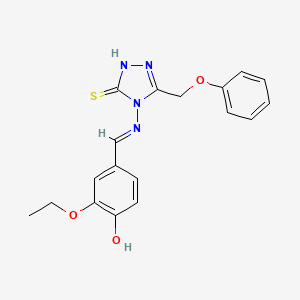
Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, making it a versatile molecule for synthetic and analytical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a primary amine to form an imine intermediate. This intermediate is then subjected to cyclization and esterification reactions under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, temperature control, and solvent selection to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and imine functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products may include ketones and carboxylic acids.
- Reduction products typically involve amines.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The hydroxyl and ester groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
- Methyl 2-hydroxy-3-(1-hydroxyethyliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
- Methyl 2-hydroxy-3-(1-hydroxypropyliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Comparison: Compared to similar compounds, Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate exhibits unique properties due to the presence of the butan-2-yliminomethyl group. This structural variation can influence its reactivity, solubility, and biological activity, making it a distinct and valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-9(8-17)16-7-10-11(18)6-15(2,3)12(13(10)19)14(20)21-4/h7,9,12,17,19H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLNRDOLFCPXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N=CC1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6067245.png)

![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B6067261.png)
![N-ethyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6067266.png)
![N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide](/img/structure/B6067270.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6067288.png)
![[3-(4-Fluorophenoxy)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B6067294.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]acetamide](/img/structure/B6067297.png)
![2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6067310.png)
![2-{4-[4,4-DIMETHYL-2-(METHYLAMINO)-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B6067312.png)
![2-{2-[(4-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6067319.png)

![2-methyl-1-[3-(trifluoromethyl)benzoyl]indoline](/img/structure/B6067339.png)
